molecular formula C7H4F3N3O B2872800 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL CAS No. 877402-82-9

2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL

Cat. No. B2872800
Key on ui cas rn: 877402-82-9
M. Wt: 203.124
InChI Key: PLEQTMITFTVUCP-UHFFFAOYSA-N
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Patent
US07625888B2

Procedure details

A mixture of 267 mg (1 mmol) of N-(2,2-dimethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, 1.6 mL of trifluoroacetic acid, and 1.6 mL of dichloromethane was stirred at room temperature overnight and then concentrated. The residue was suspended in polyphosphoric acid (enough to cover it) and heated at 145° C. for 4.5 h. The cooled mixture was treated with ice, and the pH was adjusted to 8-9 by addition of concentrated ammonium hydroxide solution. The mixture was transferred to a separatory funnel and shaken with dichloromethane. The organic phase was separated, and the aqueous phase was extracted twice more with dichloromethane. The combined organic fractions were dried over sodium sulfate, filtered, and concentrated to yield the title compound as a solid.
Quantity
267 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4][NH:5][C:6]([C:8]1[NH:12][N:11]=[C:10]([C:13]([F:16])([F:15])[F:14])[CH:9]=1)=[O:7].FC(F)(F)C(O)=O>ClCCl>[F:14][C:13]([F:16])([F:15])[C:10]1[CH:9]=[C:8]2[C:6](=[O:7])[NH:5][CH:4]=[CH:3][N:12]2[N:11]=1

Inputs

Step One
Name
Quantity
267 mg
Type
reactant
Smiles
COC(CNC(=O)C1=CC(=NN1)C(F)(F)F)OC
Name
Quantity
1.6 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
1.6 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
heated at 145° C. for 4.5 h
Duration
4.5 h
ADDITION
Type
ADDITION
Details
The cooled mixture was treated with ice
ADDITION
Type
ADDITION
Details
the pH was adjusted to 8-9 by addition of concentrated ammonium hydroxide solution
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a separatory funnel
STIRRING
Type
STIRRING
Details
shaken with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice more with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C1=NN2C(C(NC=C2)=O)=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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